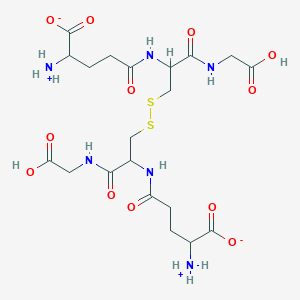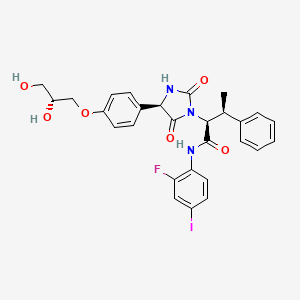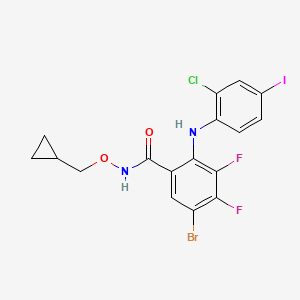
ICI-230487
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZM-230487 is a quinolin derivative known for its role as a 5-lipoxygenase inhibitor and leukotriene D4 receptor antagonist.
Chemical Reactions Analysis
ZM-230487 primarily acts as a nonredox type 5-lipoxygenase inhibitor. It undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s efficacy as a 5-lipoxygenase inhibitor is influenced by the presence of thiols and hydroperoxide levels.
Substitution: The introduction of functional groups to the quinoline core during synthesis involves substitution reactions.
Common reagents and conditions used in these reactions include glutathione, dithiothreitol, and hydroperoxide . The major products formed from these reactions are derivatives of ZM-230487 with modified functional groups.
Scientific Research Applications
Chemistry: As a 5-lipoxygenase inhibitor, it is used in research to study the inhibition of leukotriene synthesis.
Biology: The compound is used to investigate the role of 5-lipoxygenase in cellular processes and its impact on inflammation.
Medicine: ZM-230487 has been explored for its potential therapeutic applications in treating inflammatory diseases and osteoporosis.
Industry: While not widely used in industrial applications, its role as a 5-lipoxygenase inhibitor makes it a valuable tool in pharmaceutical research and development.
Mechanism of Action
ZM-230487 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes . The compound acts as a noncompetitive inhibitor at low hydroperoxide levels and as a competitive inhibitor under nonreducing conditions . The inhibition of 5-lipoxygenase leads to a decrease in leukotriene synthesis, which in turn reduces inflammation .
Comparison with Similar Compounds
ZM-230487 is compared with other 5-lipoxygenase inhibitors such as ZD 2138 and L-739,010 . These compounds share similar mechanisms of action but differ in their efficacy and response to oxidative conditions . Unlike ZM-230487, some inhibitors like BWA4C and MK-886 do not exhibit redox-dependent effects . This makes ZM-230487 unique in its response to thiols and hydroperoxide levels, which can influence its inhibitory potency .
Similar compounds include:
- ZD 2138
- L-739,010
- BWA4C
- MK-886
These compounds are also used as 5-lipoxygenase inhibitors but may have different pharmacological profiles and applications .
Properties
CAS No. |
155944-23-3 |
|---|---|
Molecular Formula |
C24H26FNO4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-ethyl-6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]quinolin-2-one |
InChI |
InChI=1S/C24H26FNO4/c1-3-26-22-6-4-17(12-18(22)5-7-23(26)27)16-30-21-14-19(13-20(25)15-21)24(28-2)8-10-29-11-9-24/h4-7,12-15H,3,8-11,16H2,1-2H3 |
InChI Key |
ZROVOGSXAWNIQB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Appearance |
White to light yellow solid powder. |
| 155944-23-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-ethyl-6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-2-quinolone ICI 230487 ICI-230487 ZM 230487 ZM-230487 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)



